6,7-Dibenzyloxy-4-chloroquinazoline
Overview
Description
6,7-Dibenzyloxy-4-chloroquinazoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of chloroquine, a well-known antimalarial drug. However, the focus of
Scientific Research Applications
Molecular Pharmacology and Receptor Binding
6,7-Dibenzyloxy-4-chloroquinazoline derivatives have been studied for their pharmacological properties. Research indicates that modifications to the quinazoline structure can significantly influence receptor binding and selectivity. For instance, 3-hydroxyquinazoline-2,4-diones with specific substituents at positions 6 and 7 showed increased affinity and selectivity for AMPA and kainate receptors, hinting at potential applications in reducing neuronal damage and exhibiting anticonvulsant effects (Colotta et al., 2012).
Anticancer Properties
Quinazolinone derivatives have demonstrated potential as anticancer agents. Specifically, certain quinazolinone Schiff base derivatives showed significant inhibition of MCF-7 cell viability and were suggested to induce apoptosis through both intrinsic and extrinsic pathways (Zahedifard et al., 2015). Another study discussed the synthesis of 4-arylaminoquinazoline derivatives with antitumor activity, particularly against certain lung cancer cells, highlighting the role of these compounds as EGFRwt-TK inhibitors (Zhang et al., 2019).
Antimicrobial and Dye Synthesis
Novel quinazolinone-based reactive dyes have been synthesized, which not only provide desirable dyeing properties but also exhibit antimicrobial activity, demonstrating dual functionality (Patel & Patel, 2011).
Corrosion Inhibition
Studies on quinazoline Schiff base compounds revealed their inhibitory effects on the corrosion of mild steel in acidic environments, indicating potential industrial applications in corrosion protection (Khan et al., 2017).
DNA Binding and Antioxidant Activity
Quinazoline derivatives have been evaluated for their DNA-binding properties, suggesting their potential use in the development of novel therapeutics (Garofalo et al., 2010). Additionally, these compounds have been involved in studies determining antioxidant activity, indicating a broad spectrum of biochemical applications (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
4-chloro-6,7-bis(phenylmethoxy)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c23-22-18-11-20(26-13-16-7-3-1-4-8-16)21(12-19(18)24-15-25-22)27-14-17-9-5-2-6-10-17/h1-12,15H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFJQFRPEZFBJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=NC=N3)Cl)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dibenzyloxy-4-chloroquinazoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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